molecular formula C11H15N B13321673 N-(cyclopropylmethyl)-2-methylaniline

N-(cyclopropylmethyl)-2-methylaniline

Cat. No.: B13321673
M. Wt: 161.24 g/mol
InChI Key: ZBWXBWFOCQCXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 2-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may utilize a one-pot method that involves hydrogenating a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst. This method is advantageous due to its high yield, low cost, and simplicity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of pesticides and insecticides

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of cyclopropanone and N-methylaniline. This reaction involves a spin-selective mechanism and hydrogen atom transfer steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methylaniline

InChI

InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)12-8-10-6-7-10/h2-5,10,12H,6-8H2,1H3

InChI Key

ZBWXBWFOCQCXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.